molecular formula C12H17BrClNO2 B4775162 N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4775162
M. Wt: 322.62 g/mol
InChI Key: IDNUGZOMHBSSFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride can be achieved through a multi-step process. One common method involves the bromination of 3,4-dimethoxybenzaldehyde to form 3-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with prop-2-en-1-amine under acidic conditions to yield the desired compound. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenethylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine oxidase inhibitor, which can affect the levels of neurotransmitters in the brain. This inhibition can lead to various physiological effects, including changes in mood and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-4-5-14-8-9-6-10(13)12(16-3)11(7-9)15-2;/h4,6-7,14H,1,5,8H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNUGZOMHBSSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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